molecular formula C11H15ClFNO2 B2893543 methyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride CAS No. 2408938-61-2

methyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride

Cat. No.: B2893543
CAS No.: 2408938-61-2
M. Wt: 247.69
InChI Key: QYKRDHAQJWFTAM-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride is a chemical compound with a molecular formula of C11H15ClFNO2. It is a derivative of propanoic acid and contains both an amino group and a fluorinated aromatic ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the starting material, which is often a fluorinated aromatic compound.

    Amination: The aromatic compound undergoes amination to introduce the amino group at the desired position.

    Esterification: The resulting amino compound is then esterified to form the methyl ester.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor the desired reactions.

    Purification: Employing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

methyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups such as methoxy or tert-butyl groups.

Scientific Research Applications

methyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorinated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl ®-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride
  • Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride

Uniqueness

methyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride is unique due to its specific stereochemistry (3S configuration) and the presence of both an amino group and a fluorinated aromatic ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

methyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2.ClH/c1-7-3-4-8(9(12)5-7)10(13)6-11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKRDHAQJWFTAM-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(CC(=O)OC)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)[C@H](CC(=O)OC)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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